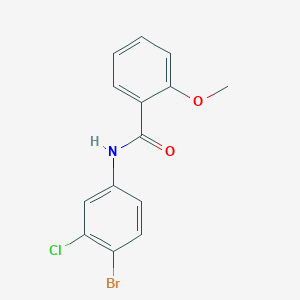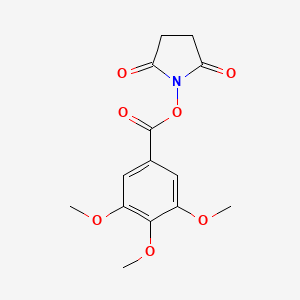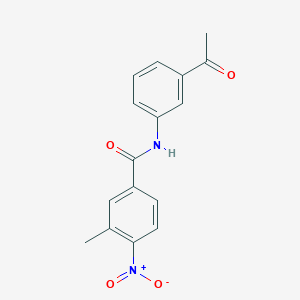![molecular formula C15H11Cl3O3 B5827521 Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy-](/img/structure/B5827521.png)
Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy-: is an organic compound with a complex structure It is characterized by the presence of a benzaldehyde core substituted with chloro, methoxy, and dichlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy- typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the benzaldehyde core, which is then functionalized with chloro and methoxy groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving catalysts such as sodium hydroxide or other bases to facilitate the substitution reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents like ethanol or dichloromethane is common to dissolve the reactants and control the reaction environment.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and fragrances due to its aromatic properties.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress and inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 4-chloro-3-methoxy-: Similar structure but lacks the dichlorophenyl group.
Benzaldehyde, 3-chloro-4-hydroxy-: Similar structure but has a hydroxy group instead of a methoxy group.
Benzaldehyde, 3,4-dimethoxy-: Similar structure but lacks the chloro group.
Uniqueness
Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy- is unique due to the presence of both chloro and dichlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-14-6-10(7-19)5-13(18)15(14)21-8-9-2-3-11(16)12(17)4-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVUJGJLDQTDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[(2,5-dimethylphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5827446.png)

![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B5827468.png)


![N-[(4-chloro-3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B5827496.png)

![N-{2-[(isobutylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5827508.png)
![[(Z)-[2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B5827514.png)
![4-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5827537.png)
![3-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5827542.png)
![[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dichlorobenzoate](/img/structure/B5827546.png)


